Methyl 4-(3-(tert-butyl)ureido)benzoate

Description

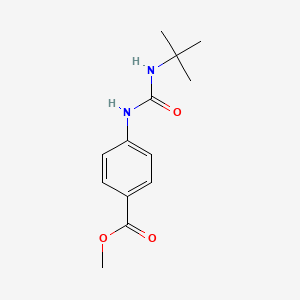

Methyl 4-(3-(tert-butyl)ureido)benzoate is a urea-linked benzoate derivative characterized by a tert-butyl substituent on the urea moiety and a methyl ester group at the para position of the benzoate ring. Urea derivatives are widely studied for their biological activities, including kinase and histone deacetylase (HDAC) inhibition, owing to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

methyl 4-(tert-butylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)15-12(17)14-10-7-5-9(6-8-10)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSWHQGPXUOFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(tert-butyl)ureido)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl isocyanate, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as titanous sulfate and toluenesulfonic acid to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(tert-butyl)ureido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized benzoate derivatives, while substitution reactions can produce various substituted benzoate compounds .

Scientific Research Applications

Methyl 4-(3-(tert-butyl)ureido)benzoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(tert-butyl)ureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituents on Urea | LogP* (Predicted) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 4-(3-(tert-butyl)ureido)benzoate | tert-butyl | ~3.5 (highly lipophilic) | N/A | N/A |

| Methyl 4-((1-Butyl-3-phenylureido)methyl)benzoate (4g) | n-butyl, phenyl | ~3.2 | Oil | 98 |

| Methyl 4-((1-Phenethyl-3-phenylureido)methyl)benzoate (4h) | phenethyl, phenyl | ~3.8 | Oil | 92 |

| Methyl 4-(3-(2-fluorophenyl)ureido)benzoate (4d) | 2-fluorophenyl | ~2.9 | Solid | 45 |

| Methyl 4-(3-(4-Cyano-3-fluorophenyl)ureido)benzoate (23) | 4-cyano-3-fluorophenyl | ~2.5 | 192–193 | 92 |

*LogP values estimated using fragment-based methods.

- Steric Effects : The tert-butyl group’s bulkiness may reduce solubility in polar solvents compared to linear alkyl (e.g., n-butyl in 4g) or aromatic (e.g., phenyl in 4h) substituents .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in compound 23) lower LogP and enhance polarity, whereas tert-butyl increases hydrophobicity .

Critical Analysis of Contradictions and Limitations

- Yield vs. Substituent Bulk : While phenethyl (4h) and n-butyl (4g) groups achieved high yields (>90%), steric hindrance from tert-butyl could lower efficiency, as seen in low-yield analogs like 5a (13%) .

- Activity vs. Solubility Trade-off: Polar substituents (e.g., cyano in 23) improve solubility but reduce cell permeability, whereas tert-butyl may reverse this trend .

Biological Activity

Methyl 4-(3-(tert-butyl)ureido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Chemical Formula: CHNO

- Molecular Weight: 250.30 g/mol

- CAS Number: 108052-76-2

The compound features a benzoate moiety, which is linked to a tert-butylureido group. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound can be performed through the following general steps:

- Formation of Urea Derivative: Reacting tert-butyl isocyanate with an appropriate amine to form the urea.

- Esterification: The urea derivative is then reacted with methyl 4-aminobenzoate under acidic conditions to yield the final product.

This compound exhibits various biological activities, primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases such as cancer and diabetes.

- Antimicrobial Properties: Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Studies and Research Findings

-

Anticancer Activity:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid, including this compound, inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways .

- Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Apoptosis induction via caspases MCF-7 (Breast Cancer) 20 Cell cycle arrest A549 (Lung Cancer) 25 Inhibition of proliferation -

Antimicrobial Studies:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Bacillus subtilis 75 Escherichia coli >100

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.